molecular formula C9H6BrN3O2 B1517610 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 944905-87-7

1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1517610
CAS RN: 944905-87-7
M. Wt: 268.07 g/mol
InChI Key: RVBCWBMBWJAORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid (hereafter referred to as BPT) is an organic compound with a wide range of applications in scientific research. BPT is a potent inhibitor of cytochrome P450 enzymes, which are responsible for metabolizing drugs and other substances in the body. BPT has been used in the laboratory to study the effects of drug-drug interactions, as well as the effects of drug metabolism on the body. BPT has also been used to study the biochemical and physiological effects of drugs and other substances.

Scientific Research Applications

BPT has been used in a variety of scientific research applications, including the study of drug-drug interactions and the effects of drug metabolism on the body. BPT has also been used to study the biochemical and physiological effects of drugs and other substances. BPT has been used to study the effects of cytochrome P450 enzymes, which are responsible for metabolizing drugs and other substances in the body. BPT has also been used to study the effects of drug transporters, which are responsible for transporting drugs and other substances across cell membranes. BPT has also been used to study the effects of drug-drug interactions on the pharmacokinetics and pharmacodynamics of drugs.

Mechanism of Action

Advantages and Limitations for Lab Experiments

BPT has several advantages and limitations for laboratory experiments. One advantage of using BPT is that it is a potent inhibitor of cytochrome P450 enzymes, which means that it can reduce the activity of these enzymes, resulting in decreased drug metabolism. Another advantage of using BPT is that it is a potent inhibitor of drug transporters, which means that it can reduce the activity of these transporters, resulting in decreased drug absorption. A limitation of using BPT is that it can also reduce the activity of drug metabolizing enzymes, resulting in decreased drug elimination.

Future Directions

There are several potential future directions for the use of BPT in scientific research. One potential direction is to use BPT to study the effects of drug-drug interactions on the pharmacokinetics and pharmacodynamics of drugs. Another potential direction is to use BPT to study the effects of drug metabolism on the body. Additionally, BPT could be used to study the effects of drug transporters on drug absorption and distribution. Finally, BPT could be used to study the effects of drug metabolism on drug bioavailability.

properties

IUPAC Name

1-(3-bromophenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O2/c10-6-2-1-3-7(4-6)13-5-8(9(14)15)11-12-13/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBCWBMBWJAORN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.